molecular formula C16H23NO3 B2560224 Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate CAS No. 1820718-64-6

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate

Cat. No.: B2560224
CAS No.: 1820718-64-6
M. Wt: 277.364
InChI Key: DJUSQZGPFGBSJS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at the 4-position, and a phenyl substituent at the 2-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic procedures, while the hydroxyl and phenyl moieties provide sites for further functionalization .

Synthesis typically involves nucleophilic addition to a Boc-protected piperidinone. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with phenyllithium at low temperatures (−78°C) to yield hydroxylated derivatives via ketone reduction or addition, as demonstrated in analogous syntheses .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSQZGPFGBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

  • Structural Difference : The phenyl group is at the 4-position instead of the 2-position.
  • Synthesis : Generated via phenyllithium addition to tert-butyl 4-oxopiperidine-1-carboxylate in THF at −78°C .
  • Properties : The equatorial phenyl group at C4 may influence steric hindrance and hydrogen-bonding interactions compared to the C2-phenyl analog.

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b]

  • Structural Difference : A hydrophobic 4-methylpentyl chain replaces the hydroxyl and phenyl groups.
  • Synthesis : Prepared by Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate in dioxane/water (86% yield) .
  • Properties : Increased lipophilicity (logP ~3.5 estimated) compared to the polar 4-hydroxy-2-phenyl analog.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Structural Difference: Amino and pyridinyl groups at C4.
  • Properties: Enhanced hydrogen-bonding capacity and basicity (pKa ~9.5 for the amino group) due to the pyridine and amine functionalities. Toxicity data are unavailable, but similar Boc-protected amines are generally handled with caution .

Halogenated and Fluorinated Analogs

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Structural Difference : A trifluoromethylphenyl group at C4 and a dihydropyridine ring.
  • Synthesis : Achieved via dehydration of tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate using SOCl₂ in pyridine .
  • Reactivity : The electron-withdrawing CF₃ group increases electrophilicity, facilitating downstream coupling reactions.

Physicochemical and Spectroscopic Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) HRMS (m/z)
tert-Butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate 1.42 (s, Boc CH₃), 4.10 (m, C4-OH) 79.5 (Boc C), 70.2 (C4-OH) 306.18 (M+H⁺)
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.25 (m, CH₂), 1.40 (s, Boc CH₃) 28.1 (CH₂), 79.3 (Boc C) 284.24 (M+H⁺)
tert-Butyl 4-[2-(trifluoromethyl)phenyl] derivative 7.65 (d, aromatic CF₃), 3.10 (m, piperidine) 122.5 (q, CF₃), 79.8 (Boc C) 328.15 (M+H⁺)

Data compiled from

Biological Activity

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate (TBHPPC) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and applications, supported by case studies and research findings.

Chemical Structure and Properties

TBHPPC is characterized by the molecular formula C16H23NO3C_{16}H_{23}NO_3 and features a piperidine ring with a tert-butyl ester and a hydroxyl group. Its structure allows for various chemical interactions that are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H23NO3
Molecular Weight275.36 g/mol
CAS Number172734-33-7
Functional GroupsHydroxyl, Piperidine, Ester

The biological activity of TBHPPC is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the phenyl group facilitates π-π interactions, stabilizing these bindings. This modulation of enzyme and receptor activity influences various biochemical pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : TBHPPC has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound interacts with receptors involved in neurotransmission, suggesting implications in neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that TBHPPC exhibits significant biological activity, particularly in the context of neurological disorders. Its ability to modulate biochemical pathways positions it as a potential therapeutic agent.

Case Studies:

  • Neurological Disorders : In studies focused on neuroprotection, TBHPPC demonstrated the ability to enhance neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases.
  • Antimicrobial Activity : TBHPPC has been evaluated for its efficacy against Mycobacterium tuberculosis, with promising results indicating low cytotoxicity and effective inhibition at micromolar concentrations (MIC ranging from 6.3 to 23 µM) .

Applications in Research

TBHPPC is utilized in various research applications, particularly in the development of targeted therapies:

  • PROTAC Development : As a semi-flexible linker in PROTAC (proteolysis-targeting chimera) technology, TBHPPC plays a crucial role in targeted protein degradation strategies. This application is significant for drug development aimed at diseases where protein misfolding or aggregation occurs.

Table: Summary of Research Applications

Application AreaDescription
Medicinal ChemistryInvestigated for therapeutic effects in neurology
Targeted Protein DegradationUsed as a linker in PROTAC development
Enzyme Inhibition StudiesEvaluated for its role in inhibiting specific enzymes

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